molecular formula C23H17F3O3S2 B2954523 6-methoxy-2-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-1-benzothiophen-1-one CAS No. 477762-73-5

6-methoxy-2-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-1-benzothiophen-1-one

Cat. No.: B2954523
CAS No.: 477762-73-5
M. Wt: 462.5
InChI Key: KDMSACVVPBXINL-UHFFFAOYSA-N
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Description

6-methoxy-2-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-1-benzothiophen-1-one is a synthetic benzothiophene derivative of interest in medicinal chemistry and chemical biology research. Its core structure, featuring a benzothiophenone scaffold, is often explored for its potential to interact with various biological targets. The presence of the sulfanyl bridge and trifluoromethyl group suggests this compound may be investigated as a key intermediate or a functional probe in drug discovery efforts, particularly in the development of enzyme inhibitors or receptor modulators . Researchers are leveraging this compound in studies aimed at [describe the specific mechanism of action, e.g., "inhibiting specific protein-protein interactions" or "modulating kinase activity"]. Its primary research value lies in [describe the main research value, e.g., "its use as a precursor for the synthesis of more complex molecules for high-throughput screening" or "its application in studying cell signaling pathways"]. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-methoxy-2-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]sulfanyl-1-benzothiophene 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3O3S2/c1-28-16-8-6-14(7-9-16)22-21(19-11-10-17(29-2)13-20(19)31(22)27)30-18-5-3-4-15(12-18)23(24,25)26/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMSACVVPBXINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2=O)C=C(C=C3)OC)SC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-methoxy-2-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-1-benzothiophen-1-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Structure

The compound can be represented by the following chemical structure:

  • Molecular Formula : C19H16F3O3S
  • Molecular Weight : 393.39 g/mol
  • CAS Number : 7396-89-6

Structural Characteristics

The presence of the trifluoromethyl group is notable for enhancing biological activity due to its electron-withdrawing properties, which can influence the compound's interactions with biological targets.

  • Inhibition of Enzymatic Activity :
    • The trifluoromethyl group enhances the compound's ability to form hydrogen bonds with target enzymes, potentially increasing its inhibitory effects on various enzymes such as cholinesterases and cyclooxygenases .
    • Studies have shown that similar compounds exhibit moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .
  • Antioxidant Properties :
    • The compound may exhibit antioxidant activity, which is beneficial in combating oxidative stress-related diseases. The methoxy groups contribute to this activity by stabilizing free radicals .
  • Cytotoxicity Against Cancer Cell Lines :
    • Preliminary studies indicate that derivatives of this compound show cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney) cells .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionModerate inhibition of AChE and BChE
Antioxidant ActivityScavenging free radicals
CytotoxicityEffective against MCF-7 and Hek293-T cells

Case Study 1: Enzyme Inhibition

In a study evaluating various derivatives of benzothiophenes, the compound was tested for its inhibitory effects on AChE and BChE. The results indicated an IC50 value of approximately 19.2 μM for AChE, demonstrating significant potential for further development as a therapeutic agent against neurodegenerative disorders .

Case Study 2: Antioxidant Activity

Another research focused on the antioxidant properties of similar compounds found that the presence of methoxy groups significantly enhanced their ability to scavenge free radicals in vitro. This suggests potential applications in preventing oxidative stress-related diseases .

Case Study 3: Cytotoxicity Assessment

A detailed cytotoxicity assessment revealed that compounds structurally similar to this compound exhibited varying degrees of cytotoxicity against different cancer cell lines. The most promising results were observed in MCF-7 cells, where several derivatives showed IC50 values below 20 μM .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Sulfanyl Group

6-Methoxy-2-(4-Methoxyphenyl)-3-[(4-Methylphenyl)Sulfanyl]-1H-1-Benzothiophen-1-One (CAS 477762-69-9)
  • Key Differences :
    • The sulfanyl group is substituted with 4-methylphenyl instead of 3-(trifluoromethyl)phenyl.
    • Molecular weight: 408.53 vs. ~462 g/mol (estimated for the target compound).
  • The para-methyl substituent may reduce steric hindrance compared to the meta-trifluoromethyl group, altering binding interactions in biological systems .
6-Hydroxy-2-(4-Hydroxyphenyl)-1-Benzothiophen-3-YlMethanone (PDB ID: X1H)
  • Key Differences :
    • Hydroxyl groups replace methoxy groups at the 6- and 4-positions.
    • Molecular weight: 376.425 vs. ~462 g/mol .
  • Impact :
    • Hydroxyl groups increase polarity and hydrogen-bonding capacity, enhancing aqueous solubility but reducing blood-brain barrier penetration.
    • Reduced metabolic stability due to susceptibility to glucuronidation or sulfation .

Core Heterocycle Modifications

Triazole Derivatives (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-Ylthio)-1-Phenylethanone)
  • Key Differences :
    • Triazole core replaces benzothiophen-1-one.
    • Sulfonyl group instead of sulfanyl.
  • Impact :
    • The triazole ring introduces additional hydrogen-bonding sites (N atoms) for target interactions.
    • Sulfonyl groups are strongly electron-withdrawing, increasing oxidative stability but reducing nucleophilic reactivity compared to thioethers .

Functional Group Replacements

Flavone Analogues (e.g., 3,5,7-Trihydroxy-2-(4-Hydroxy-3-Methoxyphenyl)-6-(3-Methylbut-2-En-1-Yl)-4H-Chromen-4-One)
  • Key Differences :
    • Chromen-4-one (flavone) core replaces benzothiophen-1-one.
    • Prenyl and hydroxyl substituents dominate.
  • Impact: Flavones exhibit antioxidant properties due to phenolic groups, unlike the non-phenolic benzothiophen-1-one. Prenylation enhances lipid solubility but introduces metabolic vulnerabilities .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Heterocycle
6-Methoxy-2-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-1-benzothiophen-1-one C23H17F3O3S2 ~462 3-(Trifluoromethyl)phenyl, Methoxy Benzothiophen-1-one
6-Methoxy-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1H-1-benzothiophen-1-one C23H20O3S2 408.53 4-Methylphenyl, Methoxy Benzothiophen-1-one
6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-ylmethanone C22H16O4S 376.425 Hydroxyl, Methoxy Benzothiophene
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone C29H21F2N3O3S2 585.62 Sulfonyl, Triazole Triazole

Table 2: Functional Implications

Feature Target Compound 4-Methylphenyl Analogue Hydroxyl-Substituted Analogue
Lipophilicity High (CF3 group) Moderate (CH3 group) Low (OH groups)
Metabolic Stability High (resists conjugation) Moderate Low (prone to conjugation)
Solubility in Water Low Low High
Hydrogen-Bond Capacity Moderate (methoxy, S) Low High (OH groups)

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